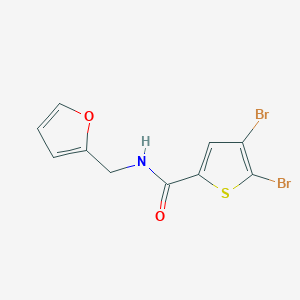

4,5-dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide

Description

4,5-Dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide is a brominated thiophene carboxamide derivative featuring a furan-2-ylmethyl substituent on the amide nitrogen.

Properties

Molecular Formula |

C10H7Br2NO2S |

|---|---|

Molecular Weight |

365.04 g/mol |

IUPAC Name |

4,5-dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C10H7Br2NO2S/c11-7-4-8(16-9(7)12)10(14)13-5-6-2-1-3-15-6/h1-4H,5H2,(H,13,14) |

InChI Key |

UJYKTOMWZBFRFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CC(=C(S2)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions. The chemical structures of the synthesized compounds are confirmed using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and elemental analysis .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, sourcing, and procurement of raw materials. Companies like ChemScene provide 4,5-dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide in stock or on a backordered basis, ensuring the availability of high-purity compounds for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, heterocyclic amines, oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and solvent environments .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted thiophene or furan derivatives .

Scientific Research Applications

4,5-Dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4,5-dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as urease, acetylcholinesterase, and butyrylcholinesterase by binding to their active sites. This inhibition can lead to various therapeutic effects, such as neuroprotection and antibacterial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the thiophene-2-carboxamide scaffold but differ in substituents, leading to variations in biological activity, physicochemical properties, and applications:

Tibrofan (4,5-Dibromo-N-(4-bromophenyl)thiophene-2-carboxamide)

- Structure : Replaces the furan-2-ylmethyl group with a 4-bromophenyl substituent.

- Properties : Increased lipophilicity due to the aromatic bromophenyl group, enhancing membrane permeability.

- Activity : Classified as a disinfectant, suggesting broad-spectrum antimicrobial effects .

- Key Difference: The phenyl group may favor hydrophobic interactions in non-polar environments compared to the heteroaromatic furan in the target compound.

4,5-Dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide Derivatives

- Structure : Substitutes the furan-2-ylmethyl group with a thiazol-2-yl moiety and replaces thiophene with a pyrrole ring.

- Activity : Potent DNA gyrase inhibitors with IC₅₀ values in the low micromolar range (e.g., 0.8–3.2 μM against E. coli gyrase B) .

4,5-Dibromo-N-(2-methylquinolin-8-yl)thiophene-2-carboxamide

- Structure: Features a 2-methylquinolin-8-yl group instead of furan-2-ylmethyl.

- Synthesis : Reported in 62% yield via silica gel chromatography, with detailed LC/MS and ¹H NMR characterization .

- Activity: Not explicitly stated, but quinoline derivatives are often associated with intercalation into DNA or inhibition of topoisomerases.

- Key Difference: The bulky quinoline group may restrict conformational flexibility but enhance stacking interactions with nucleic acids.

4,5-Dibromo-N-[3-(imidazo[1,2-a]pyrimidin-3-yl)prop-2-yn-1-yl]thiophene-2-carboxamide (11b)

- Structure : Contains an imidazo[1,2-a]pyrimidine substituent linked via a propargyl chain.

- Properties : The propargyl spacer increases structural rigidity, while the imidazopyrimidine moiety offers multiple hydrogen-bonding sites .

- Synthesis : Achieved in 48% yield, with HMRS and ¹H NMR confirming the structure .

N-(2-Nitrophenyl)thiophene-2-carboxamide

- Structure : Lacks bromination on the thiophene ring and substitutes the furan group with a 2-nitrophenyl group.

- Activity: Demonstrates genotoxicity in bacterial and mammalian cells, likely due to the nitro group’s redox activity .

Data Tables

Table 2: Physicochemical Properties

Key Research Findings

- Electronic Effects : Bromine atoms at the 4- and 5-positions increase electron-withdrawing character, stabilizing negative charge and enhancing halogen bonding .

- Substituent Impact: Thiazole and imidazole derivatives exhibit stronger hydrogen-bonding capacity than furan analogs, correlating with improved enzyme inhibition . Bulky groups (e.g., quinoline) may reduce solubility but enhance target affinity through stacking interactions .

- Antimicrobial vs. Enzyme-Targeted Activity : Tibrofan’s disinfectant properties contrast with the DNA gyrase inhibition of thiazole derivatives, highlighting substituent-driven selectivity .

Biological Activity

4,5-Dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide is a synthetic compound notable for its unique structural features, including a thiophene ring with bromine substitutions and a furan moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

- Chemical Formula : CHBrN\O\S

- Molecular Weight : Approximately 358.1 g/mol

- Structural Characteristics : The compound features a thiophene ring that is brominated at the 4 and 5 positions, with a furan ring attached via a methylene bridge to the amide functional group.

Antimicrobial Activity

Research indicates that 4,5-dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide exhibits significant antimicrobial properties. A study evaluating various thiophene derivatives found that compounds similar to this one inhibited the activity of DNA gyrase B in Staphylococcus aureus, a key enzyme for bacterial DNA replication. The most potent analogs demonstrated an IC of approximately 5.35 ± 0.61 µM, indicating effective inhibition without cardiotoxicity in zebrafish models .

Anticancer Potential

The compound's mechanism of action may involve interaction with specific cellular targets leading to apoptosis in cancer cells. Preliminary studies suggest that compounds containing thiophene and furan rings can modulate enzyme activities associated with cancer progression. For instance, structural analogs have shown promising results in inhibiting cancer cell proliferation in vitro.

The biological activity of 4,5-dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide is likely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and cancer cell survival.

- Cellular Interaction : The presence of bromine atoms enhances the electronic properties, facilitating interactions with cellular receptors or enzymes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Bromo-N-(thiophen-2-ylmethyl)furan-2-carboxamide | Contains a bromine atom and thiophene ring | Exhibits different biological activity profiles |

| 4-Bromo-N-(furan-3-ylmethyl)thiophene-3-carboxamide | Bromination at position 4 with furan substitution | Potentially different pharmacological effects |

| 3-Bromo-N-(pyrimidin-2-yl)methylthiophene | Incorporates a pyrimidine instead of furan | May exhibit distinct interactions due to pyrimidine |

Case Studies and Research Findings

- DNA Gyrase Inhibition : A study highlighted the efficacy of thiophene derivatives as DNA gyrase inhibitors, indicating that modifications in the structure can significantly enhance their inhibitory capacity against Staphylococcus aureus .

- Anticancer Activity : Investigations into related compounds have shown that those with similar structural motifs can induce apoptosis in various cancer cell lines, suggesting that further exploration of this compound could yield valuable insights into its therapeutic potential.

- Safety Profile Assessment : Toxicity studies using zebrafish models have indicated that many derivatives do not exhibit significant cardiotoxic effects, making them safer alternatives for further development in clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.